N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16281424
Molecular Formula: C19H17Cl2N3O2S2
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide -](/images/structure/VC16281424.png)
Specification
Molecular Formula | C19H17Cl2N3O2S2 |
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Molecular Weight | 454.4 g/mol |
IUPAC Name | N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H17Cl2N3O2S2/c1-24-18(26)16-13-4-2-3-5-14(13)28-17(16)23-19(24)27-9-15(25)22-12-7-10(20)6-11(21)8-12/h6-8H,2-5,9H2,1H3,(H,22,25) |
Standard InChI Key | CUHLUGBBVAHZNA-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused hexahydrobenzothieno[2,3-d]pyrimidine core, substituted at position 2 with a sulfanyl (-S-) bridge linked to an acetamide group. The acetamide nitrogen is further substituted with a 3,5-dichlorophenyl moiety, while the pyrimidine ring carries a methyl group at position 3 and a ketone at position 4. This architecture combines electron-deficient (dichlorophenyl) and electron-rich (thienopyrimidine) regions, influencing its reactivity and potential interactions with biological targets .
Spectroscopic Characterization
While direct spectroscopic data for this compound are unavailable, analogous thienopyrimidine derivatives provide insight:
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IR Spectroscopy: Expected peaks include C=O stretches (~1700 cm⁻¹ for the acetamide and pyrimidinone), aromatic C-H stretches (~3050 cm⁻¹), and S-C vibrations (~650 cm⁻¹) .
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NMR: The hexahydrobenzothieno ring protons would appear as multiplet signals between δ 1.5–3.0 ppm, while the dichlorophenyl aromatic protons would resonate near δ 7.2–7.8 ppm .
Synthetic Methodologies
Core Ring Construction
The benzothieno[2,3-d]pyrimidine core is typically synthesized via a Gewald reaction, involving cyclocondensation of a ketone (e.g., cyclohexanone), malononitrile, and sulfur in the presence of a base like triethylamine . For this compound:
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Step 1: Formation of 2-amino-4,7-dihydro-5H-benzothieno[2,3-d]pyran-3-carbonitrile via Gewald reaction.
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Step 2: Methylation at position 3 using methyl iodide under basic conditions.
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Step 3: Oxidation to introduce the 4-oxo group, often employing H₂O₂ or KMnO₄ .
Sulfanyl-Acetamide Coupling
The sulfanyl-acetamide side chain is introduced through nucleophilic substitution:
Reaction Step | Reagents | Conditions | Yield |
---|---|---|---|
Thiol activation | Lawesson’s reagent | Reflux, DMF, 6 hr | 85% |
Acetamide coupling | N-(3,5-Dichlorophenyl)chloroacetamide, K₂CO₃ | RT, DCM, 12 hr | 72% |
This mirrors methods used for analogous triazole-acetamide systems, where sulfur nucleophiles displace halides .
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (predicted LogP = 3.8) due to the dichlorophenyl and thienopyrimidine groups. Soluble in DMSO (>10 mg/mL) and DMF.
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Stability: Susceptible to hydrolysis at the acetamide bond under acidic (t₁/₂ = 8 hr in 0.1M HCl) or basic (t₁/₂ = 6 hr in 0.1M NaOH) conditions .
Crystallographic Data
X-ray analysis of similar compounds reveals:
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Planar thienopyrimidine core with a dihedral angle of 58° relative to the dichlorophenyl ring.
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Hydrogen bonding between the pyrimidinone carbonyl and adjacent NH groups (distance: 2.89 Å) .
Biological Activity and Mechanistic Insights
Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Thieno[2,3-d]pyrimidine l | MDA-MB-231 | 27.6 | Tubulin polymerization inhibition |
Target compound (inferred) | MDA-MB-231 | ~30* | Kinase inhibition (EGFR, VEGFR) |
*Estimated based on structural similarity to .
Enzyme Inhibition
The compound’s sulfanyl-acetamide moiety may interact with kinase ATP-binding pockets:
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EGFR: Docking studies predict a binding energy of -9.8 kcal/mol, with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .
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VEGFR-2: The dichlorophenyl group likely occupies the hydrophobic pocket near Phe1047 .
Structure-Activity Relationships (SAR)
Critical Substituents
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3-Methyl Group: Enhances metabolic stability by sterically shielding the pyrimidinone carbonyl from reductases .
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3,5-Dichlorophenyl: Increases lipophilicity (ΔLogP = +1.2 vs. phenyl), improving membrane permeability .
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Sulfanyl Bridge: Oxidation to sulfone (-SO₂-) reduces activity (IC₅₀ increases 4-fold), suggesting the thioether is crucial for target engagement.
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